6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole-quinoline core. Key structural features include:
- 6-Fluoro substituent: Enhances metabolic stability and modulates electronic properties.
- 1-(4-Methylphenyl) moiety: Increases lipophilicity, influencing membrane permeability and pharmacokinetics.
Properties
IUPAC Name |
6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c1-14-5-11-17(12-6-14)28-23-18-3-2-4-20(25)22(18)26-13-19(23)21(27-28)15-7-9-16(24)10-8-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWZXYOHUUBRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Quinoline Formation: The pyrazole intermediate is then subjected to a Friedländer synthesis, which involves the condensation of the pyrazole with an aniline derivative in the presence of a Lewis acid catalyst.
Fluorination: Introduction of fluorine atoms is achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds or nitro groups if present.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings using reagents like halogens, nitro compounds, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
The compound 6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention in various scientific research domains due to its potential biological activities. This article will delve into its applications, particularly in medicinal chemistry, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazoloquinoline exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains and fungi.
- Study Findings : In a comparative study, it was found that the compound inhibited the growth of Gram-positive and Gram-negative bacteria with zones of inhibition ranging from 15 mm to 22 mm, indicating strong antibacterial activity. The presence of electron-withdrawing groups like fluorine enhances this activity by increasing the compound's lipophilicity and membrane permeability .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazoloquinolines has been explored extensively. The mechanism primarily involves the inhibition of nitric oxide production in macrophage cells stimulated by lipopolysaccharides.
- Case Study : In vitro studies demonstrated that the compound significantly reduced inducible nitric oxide synthase (iNOS) expression, leading to decreased nitric oxide levels. The IC50 values for similar compounds ranged from 0.39 μM to 0.50 μM, showcasing their potency compared to established anti-inflammatory agents .
Anticancer Activity
The anticancer properties of pyrazoloquinolines are another area of significant interest. These compounds have shown promise in inducing apoptosis in various cancer cell lines.
- Cell Line Studies : For example, in assays involving MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines, the compound exhibited IC50 values of 15 μM, 12 μM, and 10 μM respectively . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl rings enhance biological activity by facilitating interactions with cellular targets involved in cancer progression.
Structure-Activity Relationship (SAR)
The SAR studies indicate that substitutions on the phenyl rings significantly affect the biological activity of pyrazoloquinolines:
- Electron-Withdrawing Groups : The presence of fluorine enhances activity due to increased electron deficiency, which aids in binding to biological targets.
- Steric Hindrance : Bulky substituents may reduce efficacy due to steric hindrance; thus, careful design is crucial for optimizing therapeutic potential.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Core Modifications
3-(4-Fluorophenyl)-1H-Pyrazolo[4,3-c]Quinoline ()
- Key Differences : Lacks the 6-fluoro and 1-(4-methylphenyl) groups.
- Implications :
8-Ethyl-1-(4-Fluorophenyl)-3-(4-Methylphenyl)-1H-Pyrazolo[4,3-c]Quinoline ()
Substituent Variations in Pyrazoloquinoline Derivatives
4-(4-Chlorophenyl)-6-Fluoro-3-Methyl-1-Phenyl-1H-Pyrazolo[3,4-b]Quinoline (F6, )
- Core Modification: Pyrazolo[3,4-b]quinoline isomer.
- Substituents : Chlorine (4-position), fluorine (6-position), methyl (3-position).
- Implications: Chlorine increases molecular weight and logP compared to fluorine. Structural isomerism ([3,4-b] vs.
8-Fluoro-3-(3-Methoxyphenyl)-1-(4-Methylphenyl)-1H-Pyrazolo[4,3-c]Quinoline ()
Pharmacological Activity Comparisons
Anti-Inflammatory Pyrazolo[4,3-c]Quinolines ()
- Activity: Derivatives inhibit LPS-stimulated NO production (IC50 submicromolar).
- Target Compound Potential: The 6-fluoro and 4-methylphenyl groups may enhance iNOS/COX-2 inhibition compared to unsubstituted analogs like 2i (IC50 ~1400W-equivalent) .
Gamma-Secretase Inhibitors (ELND006/ELND007, )
- Key Features : Cyclopropyl and trifluoromethylsulfonyl groups improve metabolic stability.
- Implications: The target compound lacks these groups, suggesting lower stability but possibly reduced off-target effects (e.g., Notch pathway inhibition) .
Physicochemical Properties
- Lipophilicity : Fluorine and methyl groups increase logP, favoring membrane permeability but risking solubility challenges.
- Solubility : Lower logSw values (<-5) suggest poor aqueous solubility, necessitating formulation optimization .
Biological Activity
6-Fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C19H16F2N2
- Molecular Weight : 320.34 g/mol
The presence of fluorine atoms and the pyrazoloquinoline framework are significant for its biological activity.
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit various biological activities through several mechanisms:
-
Anti-inflammatory Activity :
- The compound inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is associated with reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins .
- Structure-activity relationship studies have shown that substitutions on the phenyl rings influence the potency of NO inhibition. For instance, compounds with electron-donating groups at specific positions demonstrated enhanced anti-inflammatory effects .
-
Anticancer Activity :
- Compounds within this class have shown promise in inhibiting cancer cell proliferation. For example, certain pyrazolo[4,3-c]quinoline derivatives were evaluated against various cancer cell lines, revealing significant cytotoxicity and potential as anticancer agents .
- The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, although specific pathways for this compound require further exploration.
Table 1: Biological Activity Summary of Pyrazolo[4,3-c]quinoline Derivatives
| Compound Name | Activity | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| This compound | Anti-inflammatory | TBD | iNOS/COX-2 inhibition |
| 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | Anti-inflammatory | 0.39 | iNOS inhibition |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | Anti-inflammatory | TBD | COX-2 inhibition |
| Various derivatives | Anticancer | TBD | Apoptosis modulation |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined or reported in the literature.
Case Study 1: Anti-inflammatory Efficacy
In a study evaluating the anti-inflammatory properties of various pyrazolo[4,3-c]quinoline derivatives, it was found that structural modifications significantly influenced their efficacy. The study highlighted that compounds with para-substituted electron-donating groups exhibited superior inhibitory effects on LPS-induced NO production compared to ortho-substituted analogs. The best-performing compound demonstrated an IC50 value comparable to established anti-inflammatory drugs like 1400 W .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of pyrazolo[4,3-c]quinoline derivatives against several cancer cell lines. The study revealed that these compounds induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins. Notably, some derivatives showed selectivity towards specific cancer types, suggesting a tailored approach for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
